Product packaging for 2,2-Dimethoxybutane(Cat. No.:CAS No. 3453-99-4)

2,2-Dimethoxybutane

Cat. No.: B1295343
CAS No.: 3453-99-4
M. Wt: 118.17 g/mol
InChI Key: OXQHJIGWZNIQDS-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

In the realm of organic chemistry, 2,2-dimethoxybutane is primarily recognized for its role as a protecting group for ketones. Protecting groups are essential tools in multi-step organic synthesis. They are used to temporarily block a reactive functional group, like a ketone, to prevent it from reacting while chemical transformations are carried out on other parts of the molecule. The ketal group in this compound is relatively stable under neutral or basic conditions but can be easily removed (deprotected) under acidic conditions, regenerating the original ketone. This selective reactivity is a cornerstone of modern synthetic strategy.

Scope and Significance in Contemporary Chemical Science

The significance of this compound in contemporary chemical science lies in its utility as a versatile synthetic intermediate and a solvent. cymitquimica.com Its ability to act as a protecting group makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. ontosight.ai

Beyond its role as a protecting group, this compound is also used as a solvent in various organic reactions due to its ability to dissolve a range of organic compounds. Research has also explored its potential in other areas. For instance, some studies have investigated its antimicrobial properties. dergipark.org.tr The compound's reactivity, including hydrolysis back to 2-butanone (B6335102) and methanol (B129727), and its potential for nucleophilic substitution and elimination reactions, makes it a subject of interest for developing new synthetic methodologies. cymitquimica.com

The table below summarizes some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol
Appearance Colorless liquid
Odor Sweet, ether-like
Boiling Point Approximately 118-122°C
Synonyms 2-Butanone dimethyl acetal (B89532), Butane, 2,2-dimethoxy-

This table contains data sourced from multiple references. cymitquimica.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B1295343 2,2-Dimethoxybutane CAS No. 3453-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQHJIGWZNIQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188077
Record name 2,2-Dimethoxybutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3453-99-4
Record name 2,2-Dimethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3453-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies of 2,2 Dimethoxybutane

Acid-Catalyzed Acetylation Processes

The most common and direct method for synthesizing 2,2-dimethoxybutane is through acid-catalyzed acetylation. This involves the reaction of a ketone with an alcohol, typically methanol (B129727), facilitated by an acid catalyst to form the desired dimethyl acetal (B89532).

Reaction of 2-Butanone (B6335102) with Methanol

A primary synthetic route to this compound involves the direct reaction of 2-butanone with methanol in the presence of an acid catalyst. smolecule.com This reaction is an equilibrium process where the ketone reacts with two equivalents of methanol to form this compound and water. To drive the reaction towards the product side, an excess of methanol is often used. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed as catalysts. Chromatographic analysis has shown that this method can achieve a yield of approximately 76%. chemicalbook.com

Continuous Process with Methylethyl Ketone and Methanol

For industrial-scale production, a continuous process for the synthesis of this compound using methylethyl ketone (another name for 2-butanone) and methanol has been developed. This method offers better control over reaction parameters and can lead to higher purity of the product. In this process, methanol and methylethyl ketone are reacted in a molar ratio of 4 to 8 moles of alcohol per mole of ketone. Anhydrous hydrogen chloride is introduced to act as the acid catalyst, maintaining a concentration between 6% and 12% by weight. The reaction temperature is carefully controlled and maintained in the range of -10°C to +30°C.

Electrochemical Synthesis Pathways

Electrochemical methods present an alternative approach to the synthesis of this compound. These techniques involve the use of an electric current to drive the chemical reaction. One such method involves the electrolysis of a solution containing the necessary reactants. For instance, the electrochemical conversion of valeric acid in a methanol solution using a Boron-Doped Diamond (BDD) electrode has been shown to produce this compound, among other products. electrochemsci.org This process occurs under potentiostatic control in a three-electrode cell. electrochemsci.org It has been observed that the selectivity towards this compound can be higher than its isomer, 1,1-dimethoxybutane, under these conditions. electrochemsci.org The mechanism suggests the formation of a carbocation intermediate which then reacts with methanol. electrochemsci.org

Alternative Synthetic Routes and Precursor Chemistry

Beyond the direct acetylation of 2-butanone, other synthetic strategies and precursor chemistries exist for obtaining this compound. One such alternative involves the reaction of 2-ethyl-2-methyl-1,3-dioxolane (B31296) with methanol. chemicalbook.com Additionally, this compound has been identified as a bio-oil component found in willow wood and as a constituent in canola oil. niscpr.res.in It has also been detected in the cyanobacterium Anabaena variabilis, where it was identified as a potential biodiesel component through gas chromatography-mass spectrometry (GC-MS) analysis. niscpr.res.in

Optimization Strategies for this compound Production

Optimizing the production of this compound involves refining reaction conditions to maximize yield and efficiency. In acid-catalyzed processes, the choice of catalyst is crucial. While strong liquid acids are effective, the use of solid acid catalysts, such as cobalt(II) 2-propyliminomethyl-phenolate functionalized mesoporous silica (B1680970), offers advantages like easier separation, reusability, and milder reaction conditions. The stoichiometry of the reactants also plays a significant role; using an excess of methanol helps to shift the equilibrium towards the formation of the acetal. Temperature control is another key factor, with reactions typically performed at the reflux temperature of methanol (around 65°C) to balance reaction kinetics and minimize side reactions. In continuous processes, maintaining precise control over the acid concentration and reaction temperature is essential for consistent product quality.

Synthetic MethodReactantsCatalyst/ConditionsTemperatureYield
Acid-Catalyzed Acetalation2-Butanone + MethanolSulfuric acid or Hydrochloric acidReflux~76% chemicalbook.com
Continuous ProcessMethylethyl Ketone + MethanolAnhydrous Hydrogen Chloride (6-12 wt%)-10°C to +30°C Not specified
Electrochemical SynthesisValeric Acid + MethanolBoron-Doped Diamond (BDD) electrodeNot specifiedProduct detected electrochemsci.org
From Dioxolane2-Ethyl-2-methyl-1,3-dioxolane + MethanolNot specifiedNot specifiedNot specified

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethoxybutane

Hydrolysis Reactions and Reaction Kinetics

The hydrolysis of acetals, such as 2,2-dimethoxybutane, is a well-studied reaction in organic chemistry. This process involves the cleavage of the acetal (B89532) back to its parent ketone and alcohol, in this case, 2-butanone (B6335102) and methanol (B129727). The reaction is typically catalyzed by an acid.

The acid-catalyzed hydrolysis of this compound proceeds by protonation of one of the oxygen atoms, followed by the elimination of a methanol molecule to form a resonance-stabilized carbocation. This intermediate then reacts with water, and subsequent deprotonation yields the hemiacetal. Further protonation of the remaining methoxy (B1213986) group and elimination of a second methanol molecule, followed by deprotonation, regenerates the 2-butanone. This selective reactivity under acidic conditions, while being stable under neutral or basic conditions, makes this compound a useful protecting group for the ketone functional group in multi-step organic syntheses.

Thermodynamic Data for the Hydrolysis of this compound

Reaction ΔrH° (kJ/mol) Phase

Oxidation Pathways and Product Characterization

Information specifically detailing the oxidation pathways and product characterization of this compound is not extensively covered in the provided search results. While general reactions of similar compounds are known, specific studies on the oxidation of this compound were not identified.

Nucleophilic Substitution and Elimination Reaction Mechanisms

This compound can participate in nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles. However, detailed mechanistic studies specifically for this compound are not prevalent in the provided results.

Elimination reactions are also a possibility for related alkyl halides, often competing with substitution reactions. libretexts.org These reactions typically proceed via E1 or E2 mechanisms, leading to the formation of alkenes. libretexts.org The regioselectivity of these reactions is often governed by Zaitsev's rule, which predicts the formation of the more stable, more highly substituted alkene as the major product. libretexts.org For instance, the elimination reaction of 3-bromo-2,2-dimethylbutane, a structurally related compound, yields a mixture of 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene. ualberta.ca

Role as a Stabilizing Agent for Reaction Intermediates

Beyond its role in hydrolysis, this compound can also function as a stabilizing agent for reaction intermediates in various organic syntheses. Its ability to act as a protecting group for ketones is a prime example of this, where it stabilizes the carbonyl group, preventing it from reacting while other transformations occur in the molecule.

Advanced Analytical and Spectroscopic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,2-dimethoxybutane. amazonaws.comnist.gov It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. amazonaws.comnist.gov The GC component separates individual compounds from a mixture based on their volatility and interaction with the chromatographic column, while the MS component ionizes the separated compounds, sorts the resulting fragments by their mass-to-charge ratio (m/z), and generates a unique mass spectrum that acts as a molecular fingerprint. medistri.swisschromatographyonline.com

GC-MS is widely employed for the detection and identification of this compound in various complex samples. Its high sensitivity and the availability of extensive spectral libraries enable its identification even at trace levels. amazonaws.comstandingcommitteeofanalysts.co.uk

Research studies have successfully identified this compound in diverse and complex matrices:

Environmental Samples: The compound has been detected in studies analyzing organic pollutants in water. For instance, it was identified in sewage samples during the development of methods for screening unknown organic pollutants using solid-phase extraction combined with GC-MS. standingcommitteeofanalysts.co.ukoup.com

Biological Extracts: this compound has been reported as a constituent in extracts from various plant species. In one study, it was identified among 15 compounds in a fraction of an n-hexane extract of Garcinia kola seeds. researchgate.net It was also found in a leaf extract of Xanthorrhoea johnsonii researchgate.net and was a notable component (8.46%) in an isolated oil from a methanol (B129727) extract of Tridax procumbens L. ijpsr.com In a study on Fritillaria species, this compound was a major compound found in the seeds of Fritillaria pontica (66.33%). researchgate.net

Impurity Profiling: The technique is critical for identifying impurities in chemical products. medistri.swissresearchgate.net In the synthesis of other chemical compounds, this compound could potentially be identified as an impurity, a byproduct, or a degradation product, and GC-MS would be the primary tool for its detection and identification. High-resolution GC-MS systems, such as those using Orbitrap technology, provide sub-1-ppm mass accuracy, which significantly reduces ambiguity and increases confidence in identifying unknown impurities in complex matrices. lcms.cz

The following table summarizes examples of GC-MS conditions used in studies that identified this compound.

ParameterStudy 1: Sewage Analysis oup.comStudy 2: Plant Extract Analysis core.ac.uk
GC System TRACE GCGC-MS-QP2010 Shimadzu
Column SE-54 fused-silica capillary (30m x 0.25mm i.d., 0.25 µm)VF-5MS fused silica (B1680970) capillary (30.0m x 0.25mm x 0.25µm)
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min1.0 mL/min
Injector Temp. 290°C240°C
Oven Program 40°C (5 min), then 4°C/min to 230°C (20 min), then 5°C/min to 280°C (5 min)Not specified in detail
MS System Thermo FinniganMass spectrometer interfaced to GC
Ionization Mode Electron Impact (EI)Electron Impact (EI)
Ionization Energy 70 eV70 eV
Scan Range 41.00–461.00 m/zNot specified

GC-MS is utilized for both the qualitative identification and quantitative measurement of this compound. amazonaws.com

Qualitative Analysis: The identification of this compound is achieved by comparing its experimentally obtained mass spectrum with reference spectra from established databases, such as the NIST Mass Spectral Library. nih.govnist.gov The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion (the molecule that has lost one electron) may or may not be visible, but the fragment ions are unique. The NIST database indicates that for this compound, the most abundant ion peak (base peak) is at an m/z of 87. nih.gov This peak likely corresponds to the loss of an ethyl group ([M-CH2CH3]+).

The table below details the most significant peaks in the electron ionization mass spectrum of this compound.

PropertyValueSource
NIST Number 250250PubChem nih.gov
Molecular Formula C₆H₁₄O₂PubChem nih.gov
Molecular Weight 118.17 g/mol PubChem nih.gov
Base Peak (m/z) 87PubChem nih.gov
2nd Highest Peak (m/z) 43PubChem nih.gov
3rd Highest Peak (m/z) 89PubChem nih.gov

Quantitative Analysis: For quantitative analysis, a calibration curve is typically generated by analyzing standard solutions of this compound at known concentrations. libretexts.org To improve accuracy and precision, an internal standard—a compound with similar chemical properties but a different retention time—is often added in a constant amount to both the calibration standards and the unknown samples. standingcommitteeofanalysts.co.uklibretexts.org The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create the calibration curve. libretexts.org This method corrects for variations in sample injection volume and potential analyte loss during sample preparation. standingcommitteeofanalysts.co.uk In a study monitoring the aqueous phase from hydrothermal liquefaction, this compound was one of the compounds quantified using GC-MS. uib.no

Advanced Chromatographic Techniques for Separation and Purity Assessment

Beyond standard GC, other advanced chromatographic techniques are instrumental in the separation and purity assessment of chemical compounds like this compound. ijpsjournal.comresearchgate.net The choice of technique depends on the properties of the compound and the matrix it is in. researchgate.netbiomedres.us

High-Performance Liquid Chromatography (HPLC): While GC is ideal for volatile compounds, HPLC is suited for a wider range of polarities and volatilities. ijpsjournal.com For a relatively non-polar compound like this compound, reverse-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. americanpeptidesociety.org In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation efficiency can be optimized by adjusting factors like column dimensions, mobile phase composition (gradient elution), and temperature. americanpeptidesociety.orguomustansiriyah.edu.iq

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution and sensitivity. uomustansiriyah.edu.iq It can be used for rapid purity checks and to screen for the presence of this compound. The principle of separation is typically adsorption, and its purity can be assessed by the presence of a single spot at a characteristic retention factor (Rf) value. uomustansiriyah.edu.iq

Column Chromatography: This is a fundamental preparative technique used to isolate and purify compounds from a mixture. ijpsr.com In a study on Tridax procumbens, column chromatography over silica gel was used to fractionate a methanol extract, leading to the isolation of an oil in which this compound was a significant component. ijpsr.com

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a confirmation of its identity. pharmaffiliates.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound (CH₃C(OCH₃)₂CH₂CH₃), the ¹H NMR spectrum would be expected to show distinct signals for the different proton environments: the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, the other methyl (CH₃) group attached to the quaternary carbon, and the two equivalent methoxy (B1213986) (OCH₃) groups. Similarly, the ¹³C NMR spectrum would show peaks corresponding to each unique carbon atom in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong C-H stretching and bending vibrations for the alkyl groups. A key feature would be the presence of strong C-O-C stretching vibrations, characteristic of the acetal (B89532) functional group, which typically appear in the 1150-1050 cm⁻¹ region. The absence of a strong absorption band around 1715 cm⁻¹ would confirm the absence of a carbonyl (C=O) group from any starting ketone.

The following table lists the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem nih.gov
CAS Number 3453-99-4PubChem nih.gov
Molecular Formula C₆H₁₄O₂PubChem nih.gov
InChI Key OXQHJIGWZNIQDS-UHFFFAOYSA-NPubChem nih.gov
SMILES CCC(C)(OC)OCPubChem nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,2-dimethoxybutane, network pharmacology studies have identified a potential interaction with a specific biological target.

Research has shown that within a large set of phytochemicals, this compound is predicted to interact with a single target: receptor-type tyrosine-protein phosphatase C (CD45). cymitquimica.combiosynth.com This protein is crucial for receptor-mediated signaling in both B and T-cells. cymitquimica.comontosight.ai Altered signaling processes involving CD45 have been linked to various disorders, including Severe Combined Immunodeficiency Syndrome (SCID). ontosight.ai

While the interaction with CD45 has been identified, detailed molecular docking data, such as binding energy values and specific amino acid interactions for this compound, are not extensively detailed in the available literature. The prediction is based on its inclusion in a broader study of phytochemicals from Piper longum. cymitquimica.comontosight.ai The computational docking for the broader study was conducted using AutoDock 4.2, employing the Lamarckian Genetic Algorithm to estimate the best binding orientation based on binding energy values. ontosight.ai

Table 1: Predicted Interaction of this compound

Compound Predicted Protein Target UniProt ID Biological Role of Target

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a view of their conformational changes and binding stability.

Currently, there is a lack of specific molecular dynamics simulation studies in the public domain that focus exclusively on this compound and its interaction with biological targets like CD45. While MD simulations are a powerful tool for understanding the stability of protein-ligand complexes, this type of detailed analysis has not been published for this compound. Such a study would be beneficial to confirm the stability of the predicted binding pose from docking simulations and to understand the dynamic behavior of the compound within the binding site of the protein.

In-silico Fragmentation Algorithms in Mass Spectrometry Data Interpretation

The identification of small molecules via mass spectrometry is a critical analytical technique. In-silico fragmentation algorithms have been developed to predict the mass spectra of compounds, aiding in their identification when experimental data is scarce.

An in-silico fragmentation algorithm was developed to address the lack of experimental mass spectra for many known structures. This algorithm, which combines Hierarchically Ordered Spherical Environment (HOSE) codes of fragmented bonds with bond contributions derived from fragmentation reaction kinetics, was tested for its efficacy. The results showed that the algorithm could correctly identify the structure of this compound in 55% of cases and rank it within the top 5 potential structures in 82% of cases. chemsrc.com This demonstrates the utility of computational fragmentation in the structural elucidation of compounds like this compound. chemsrc.com

Table 2: Performance of In-silico Fragmentation Algorithm for this compound Identification

Metric Success Rate
Correct Structure Identification 55% chemsrc.com

Network Pharmacological Evaluation and Pathway Analysis

Network pharmacology is an approach that integrates chemical, biological, and network information to understand the effects of compounds on a systems level.

In a network pharmacological study of phytochemicals from Piper longum, this compound was identified as one of 159 compounds. ontosight.ai This analysis constructed a phytochemical-protein target bipartite network, which mapped the phytochemicals to their potential human protein targets. ontosight.ai Unlike many other phytochemicals in the study that exhibited polypharmacology (interacting with multiple targets), this compound was found to be highly specific, interacting with only a single target, the receptor-type tyrosine-protein phosphatase C (CD45). cymitquimica.combiosynth.comontosight.ai

CD45 is a key player in receptor-mediated signaling in both B-cells and T-cells. cymitquimica.comontosight.ai The specific interaction of this compound with this single target suggests a potentially focused biological activity. The pathway analysis within the broader study highlighted the importance of immune-related pathways, and while this compound itself was not listed as a top immunomodulator, its target, CD45, is integral to immune function. ontosight.ai An altered signaling process involving CD45 can lead to disorders such as Severe Combined Immunodeficiency Syndrome (SCID), underscoring the potential significance of molecules that interact with this protein. cymitquimica.combiosynth.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methanol (B129727)
Palmitic acid
Demethoxycurcumin
Bisdemethoxycurcumin
1,2-benzenedicarboxylic acid
Sesamin

Applications in Advanced Chemical and Biological Research

Applications in Organic Synthesis

In the field of organic synthesis, 2,2-Dimethoxybutane serves multiple roles, contributing to the efficiency and selectivity of chemical transformations.

This compound is employed as a solvent in organic synthesis. lookchem.com Its utility in this capacity stems from its ability to dissolve a wide array of organic compounds. lookchem.com As a colorless liquid with a relatively low boiling point of approximately 99.8-118°C, it is suitable for various reaction conditions. lookchem.com The presence of two methoxy (B1213986) groups lends it moderate polarity, which influences its solubility profile in different solvents. cymitquimica.com This characteristic makes it a valuable component in reaction media where specific solubility properties are required. lookchem.com

Beyond its role as a solvent, this compound also functions as a reagent in several chemical reactions. lookchem.comcymitquimica.com It can facilitate the formation of desired products by helping to stabilize reaction intermediates. The compound can participate in various transformations, including nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles. cymitquimica.com For instance, it can react with trichloroacetyl chloride in the presence of pyridine (B92270) to yield 1,1,1-trichloro-4-methoxy-hex-3-en-2-one. lookchem.com It also undergoes hydrolysis in the presence of an acid catalyst to regenerate 2-butanone (B6335102) and methanol (B129727).

Acetals are widely recognized as effective protecting groups for carbonyl compounds, including aldehydes and ketones, in organic synthesis. pressbooks.pubchemistryviews.org This strategy is employed when a chemical transformation is desired elsewhere in a molecule, while the carbonyl group needs to be shielded from the reaction conditions. pressbooks.pub this compound is an acetal (B89532), and this functional group is stable under basic and nucleophilic conditions, making it an effective mask for a carbonyl group. pressbooks.pub The protection process typically involves the reaction of a carbonyl compound with an alcohol under acidic conditions. chemistryviews.org The acetal can be readily removed, and the original carbonyl group restored, through acidic hydrolysis. pressbooks.pubontosight.ai The synthesis of this compound itself from butanal and methanol serves as an example of this protection strategy. ontosight.ai This protective chemistry is crucial in multi-step syntheses where the reactivity of an aldehyde must be temporarily suppressed.

This compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals. ontosight.ai Its unique structure allows it to be a building block in reactions that produce active pharmaceutical ingredients (APIs). lookchem.com For example, it has been used in the preparation of pyrazoles, which are key intermediates in the synthesis of compounds like sildenafil. google.com Furthermore, its applications extend to the production of agrochemicals and fragrances. ontosight.ailookchem.com The compound's role as a precursor highlights its importance in industries that rely on complex organic molecules. lookchem.com Research has also identified this compound in biogas slurry, where it is noted for having potential fungicidal and herbicidal properties, suggesting its relevance in agrochemical research. 41.89.101

Biological and Medicinal Chemistry Applications

Emerging research has begun to explore the biological activities of this compound, particularly its potential as an antimicrobial agent.

This compound has demonstrated notable antibacterial properties against various bacterial strains. biosynth.com Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. One study identified this compound as a phytochemical with antibacterial properties in the roots and stems of Withania somnifera. dergipark.org.trdergipark.org.tr Another investigation quantified its inhibitory action against common pathogens, as detailed in the table below. These findings suggest its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)Source
Staphylococcus aureus1525
Escherichia coli1225
Bacillus subtilis1425
Pseudomonas aeruginosa1025

Investigation of Anticancer Properties in Cell Line Studies

The potential of this compound as an anticancer agent has been identified in several phytochemical studies. Research has shown that this compound, often found in plant extracts, exhibits cytotoxic properties against various cancer cell lines.

One study identified this compound as a phytochemical with both anticancer and antibacterial properties in the methanolic root extracts of Withania somnifera. dergipark.org.trdergipark.org.trresearchgate.netglobalauthorid.com In this particular research, it was found in the least abundance among the anticancer compounds identified. dergipark.org.trdergipark.org.tr Another study highlighted that this compound is a fatty acid known for its anti-cancer therapeutic activity. tandfonline.com It has been reported as a constituent in a Saudi Arabian herbal fraction with both anticancer and antibacterial effects. researchgate.net

The cytotoxic effects of extracts containing this compound have been observed in various cancer cell lines, including those for breast, colon, and lung cancer. researchgate.netnih.gov For instance, an extract of Streptomyces pluripotens MUSC 137, which contained this compound among other compounds, showed significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines. nih.govresearchgate.net The extract demonstrated a selective index, indicating it was less toxic to normal cell lines compared to the cancer cells. nih.gov

While these findings are promising, it is important to note that the anticancer activity is often attributed to the synergistic effects of multiple compounds within an extract, and the precise mechanism of this compound's individual action requires further elucidation. tandfonline.comresearchgate.net

Role in Biological Sample Preparation and Bioactive Compound Extraction

Beyond its potential therapeutic properties, this compound serves a practical role in the laboratory as a solvent and reagent. It is utilized in the preparation of biological samples for analysis, particularly in the extraction and isolation of bioactive compounds from plant materials. Its ability to dissolve a range of organic compounds makes it a useful tool in phytochemical research.

Identification as a Phytochemical Constituent in Natural Extracts

This compound has been identified as a natural constituent in a variety of plant species through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This analytical technique has confirmed its presence in the extracts of numerous plants, highlighting its widespread, albeit often minor, occurrence in the plant kingdom.

The compound has been detected in the following plants:

Withania somnifera : Found in the methanolic extracts of the roots, where it exhibited both anticancer and antibacterial properties. dergipark.org.trdergipark.org.trresearchgate.net

Fritillaria species : High proportions of this compound were found in the seed samples of several Fritillaria species, including F. pontica (66.33%), F. imperlianis (63.34%), F. pinardii (63.94%), and F. alfredae subsp. glaucoviridis (57.74%). cambridge.orgresearchgate.net

Mikania micrantha : Identified in both the stems and leaves of ethyl acetate (B1210297) extracts. researchgate.netneist.res.in

Polyalthia rumphii : Detected as a minor component (0.27%) in the methanolic leaf extract. samipubco.comsamipubco.com

Ficus trichocarpa : Present in the dichloromethane (B109758) leaf extracts. ajol.info

Tridax procumbens : Found as a constituent (8.46%) in the isolated oil from the methanol extract. ijpsr.comresearchgate.net

Moringa oleifera : Identified in the methanolic extract of the plant. core.ac.uk

Mangifera indica : Detected in the stem bark extract. phcogj.com

The presence of this compound in such a diverse range of plants underscores its significance as a phytochemical.

Plant SpeciesPart of PlantExtraction MethodPercentage of this compound (if reported)Reference
Withania somniferaRootMethanolic extractLeast abundance (anticancer) / High abundance (antibacterial) dergipark.org.trdergipark.org.trresearchgate.net
Fritillaria ponticaSeedNot specified66.33% cambridge.orgresearchgate.net
Fritillaria imperlianisSeedNot specified63.34% cambridge.org
Fritillaria pinardiiSeedNot specified63.94% cambridge.org
Fritillaria alfredae subsp. glaucoviridisSeedNot specified57.74% cambridge.org
Mikania micranthaStems and LeavesEthyl acetate extractNot reported researchgate.netneist.res.in
Polyalthia rumphiiLeafMethanolic extract0.27% samipubco.comsamipubco.com
Ficus trichocarpaLeafDichloromethane extract1.78% ajol.info
Tridax procumbens-Isolated oil from methanol extract8.46% ijpsr.comresearchgate.net
Moringa oleifera-Methanolic extract0.03% (leaves), 0.11% (seeds) core.ac.uk
Mangifera indicaStem BarkNot specifiedNot reported phcogj.com

Enzyme Inhibitory Effects and Antioxidant Activity in Biological Systems

Research has also explored the enzyme inhibitory and antioxidant activities of extracts containing this compound. While the direct action of the pure compound is often not singled out, its presence is noted in extracts demonstrating these biological effects.

For example, this compound was a major compound identified in Clematis graveolens, which showed antioxidant effects. researchgate.net Similarly, isolated oil from Tridax procumbens, containing 8.46% of this compound, exhibited antioxidant capacity with an IC50 value of 18.34 μg/mL. ijpsr.comresearchgate.net Methanolic extracts of Clematis cirrhosa, which also contain this compound, demonstrated noticeable enzyme inhibitory effects against tyrosinase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and α-amylase. researchgate.net

Involvement in Xenobiotic Degradation Processes

In the field of environmental science, this compound has been identified as a degradation product in processes aimed at breaking down xenobiotics, which are foreign chemical substances found in an organism that are not normally naturally produced by or expected to be present within that organism.

One study found that heterogeneous catalysts, specifically copper(II)-peptides, oxidized pharmaceuticals with phenol (B47542) groups, such as cresols and salbutamol (B1663637), resulting in the formation of this compound as a major degradation product. researchgate.netplos.orgnih.gov Another study on the biodegradation of the pesticide chlorpyrifos (B1668852) by the bacterium Meiothermus silvanus DSM 9946 also identified this compound as one of the metabolites in the degraded samples. researchgate.net This suggests a role for this compound in the detoxification pathways of certain environmental pollutants.

Environmental and Industrial Research Applications

The presence and detection of this compound in environmental samples are of growing interest to researchers.

Analytical Detection in Environmental Matrices (e.g., Water Samples)

The compound has been detected in environmental matrices, indicating its potential as a marker for certain types of contamination or natural processes. For instance, an initial analysis of an extract from a marine fungus, F241, identified this compound as the main compound. hes-so.ch However, it was later determined to be an impurity from the methanol solvent used in the analysis, highlighting the importance of rigorous analytical controls. hes-so.ch

Furthermore, this compound has been identified in biogas slurry from anaerobic digesters, suggesting its formation during the decomposition of organic matter. bohrium.com Its detection in agricultural runoff further points to its presence in the wider environment. researchgate.net

Degradation Studies of Chemical Contaminants

In the field of environmental science and analytical chemistry, understanding the breakdown of chemical contaminants is crucial for assessing their environmental fate and developing remediation strategies. This compound has been identified as a degradation product in studies concerning various chemical contaminants, including pesticides, pharmaceuticals, and dyes. Its appearance as a metabolite provides insights into the degradation pathways of these parent compounds.

Research has shown that complex organic molecules can break down into simpler, smaller molecules like this compound under specific conditions. For instance, in the bioremediation of the organophosphorus pesticide chlorpyrifos, the bacterium Meiothermus silvanus DSM 9946 was found to completely degrade the pesticide within five days. researchgate.net Analysis of the degraded samples using gas chromatography-mass spectrometry detected this compound as one of the metabolic byproducts. researchgate.net This indicates that the degradation process involves the breakdown of the chlorpyrifos structure into smaller aliphatic compounds.

Similarly, studies on the degradation of pharmaceutically active compounds (PhACs) have identified this compound as a resulting product. In one such study, copper-peptide catalysts were used to mimic the oxidative function of laccase enzymes for the degradation of xenobiotics. plos.orgnih.gov When these catalysts were applied to the degradation of salbutamol, this compound was formed as a major product in some instances. plos.orgnih.gov For example, a copper-tetrapeptide catalyst (Tp-CuS) degraded 53% of salbutamol into this compound. plos.orgnih.gov These aliphatic products were noted to be readily degraded further into carbon dioxide and water at high temperatures. plos.orgnih.gov

The analysis of aged or degraded ink is another area where this compound has been detected. A study on the degradation of blue gel pen dyes utilized ion-pairing high-performance liquid chromatography and electrospray tandem mass spectrometry to analyze the chemical changes in the ink over time. researchgate.net In these analyses, this compound was detected in ratios ranging from 3.02% to 47%. researchgate.net

These findings highlight the role of this compound as an indicator of the degradation of more complex chemical contaminants.

Data on the Degradation of Chemical Contaminants Resulting in this compound

Table 1: Biodegradation of Chlorpyrifos

Parameter Details
Original Contaminant Chlorpyrifos
Degrading Agent Meiothermus silvanus DSM 9946
Degradation Metabolites This compound, 2-heptanol, 6-amino-2-methyl, undecane (B72203) compounds, 2,6-lutidine 3,5-dichloro-4-dodecylthiol, 2-nonenoic acid, and carbromal (B1668436) researchgate.net
Optimal Conditions pH: 8.5, Temperature: 33°C–40°C, Input Dosage: 10 ppm researchgate.net
Outcome Complete degradation of chlorpyrifos within 5 days and a 95.33% reduction in chemical oxygen demand. researchgate.net

Table 2: Catalytic Degradation of Salbutamol

Parameter Details
Original Contaminant Salbutamol
Catalyst Copper-tetrapeptide (Tp-CuS) plos.orgnih.gov
Degradation Products Benzoic acid, this compound plos.orgnih.gov
Degradation Efficiency The tetrapeptide oxidized 97% of Salbutamol to benzoic acid, while 53% was degraded to this compound by Tp-CuS. plos.orgnih.gov

Table 3: Degradation of Blue Gel Pen Ink

Parameter Details
Original Contaminant Blue Gel Pen Dyes (specifically Acid Blue 9) researchgate.net
Analytical Method Ion-pairing high performance liquid chromatography coupled with electrospray tandem mass spectrometry researchgate.net
Detected Degradation Products This compound, tetrahydro-2-methyl-furan, 1,2-ethanediol (B42446) researchgate.net
Relative Abundance This compound was detected at a ratio of 3.02% to 47%. researchgate.net

Toxicological Considerations and Environmental Impact Assessment Methodologies

Hazard Assessment and Environmental Risk Evaluation

The hazard assessment for 2,2-Dimethoxybutane involves classifying its intrinsic properties according to established regulatory frameworks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is a primary system for this purpose. According to Regulation (EC) No. 1272/2008 (CLP), this compound is classified with several hazard statements, indicating its potential risks. apolloscientific.co.ukbiosynth.com It is identified as harmful if swallowed, in contact with skin, or if inhaled. apolloscientific.co.uk Furthermore, it is recognized as a cause of skin and serious eye irritation, and it may lead to respiratory irritation. biosynth.comlgcstandards.com

The environmental risk evaluation for a chemical substance like this compound is based on a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). erasm.org The PEC is an estimation of the concentration of the substance that will be found in the environment, derived from monitoring programs or computer modeling. erasm.org The PNEC is determined from ecotoxicological test results by applying assessment factors that account for uncertainties in the data. erasm.org An acceptable risk is generally concluded if the PEC/PNEC ratio is less than or equal to one. erasm.org For this compound, a comprehensive environmental risk evaluation is challenging due to the limited availability of specific ecotoxicity and environmental fate data. biosynth.comlgcstandards.comcanbipharm.com

Hazard CodeHazard StatementSource
H302Harmful if swallowed apolloscientific.co.ukbiosynth.com
H312Harmful in contact with skin apolloscientific.co.uk
H315Causes skin irritation biosynth.comlgcstandards.com
H319Causes serious eye irritation biosynth.comlgcstandards.com
H332Harmful if inhaled apolloscientific.co.uk
H335May cause respiratory irritation biosynth.comlgcstandards.com

Methodologies for Investigating Ecotoxicity (e.g., Aquatic Organisms)

Investigating the ecotoxicity of a chemical substance involves standardized tests on various organisms representing different trophic levels in an ecosystem. erasm.org For aquatic environments, this typically includes tests on algae (representing primary producers), invertebrates like Daphnia (representing primary consumers), and fish (representing secondary consumers). who.int

Methodologies for assessing aquatic toxicity include:

Acute Toxicity Tests: These studies determine the concentration of a substance that is lethal to a certain percentage of a test population over a short period (e.g., 96-hour LC50 for fish, 48-hour EC50 for Daphnia). who.int

Chronic Toxicity Tests: These longer-term studies assess the effects of a substance on the reproduction, growth, and survival of organisms at lower concentrations. who.int For example, a 21-day Daphnia reproduction test is a common chronic study.

Algal Growth Inhibition Tests: These tests measure the effect of a substance on the growth of algae over a period of 72 hours (e.g., 72-hr EC50). nih.gov

Persistence and Degradability Studies in Environmental Systems

Persistence refers to the length of time a chemical remains in a particular environment before being broken down by physical, chemical, or biological processes. Degradability studies are conducted to evaluate the potential for a substance to be removed from the environment.

Standard methodologies for these studies include:

Ready Biodegradability Tests (e.g., OECD 301 series): These screening tests determine if a substance is likely to biodegrade rapidly in an aerobic environment.

Simulation Testing for Biodegradation in Water, Soil, and Sediment (e.g., OECD 307, 308, 309): These higher-tier tests provide more realistic degradation rates in specific environmental compartments.

Hydrolysis as a Function of pH (e.g., OECD 111): This test determines the rate of a chemical's breakdown in water at different pH levels.

For this compound, there is a notable lack of experimental data regarding its persistence and degradability in water, soil, or air. apolloscientific.co.ukbiosynth.comlgcstandards.comcanbipharm.com While it is known to undergo hydrolysis in the presence of acid to form 2-butanone (B6335102) and methanol (B129727), specific degradation rates under typical environmental conditions have not been thoroughly investigated. ontosight.ai

Bioaccumulation Potential Assessment

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water or food and accumulates in its tissues to a concentration higher than in the surrounding environment. The assessment of bioaccumulation potential is a critical component of environmental risk assessment.

Key methodologies include:

Log Kow Determination (e.g., OECD 107, 117): The octanol-water partition coefficient (Log Kow) is a measure of a substance's lipophilicity. A high Log Kow value suggests a higher potential for bioaccumulation.

Bioconcentration Factor (BCF) Studies (e.g., OECD 305): This experimental test measures the uptake of a chemical by an aquatic organism (usually fish) directly from the water. A BCF value greater than 2000 is often considered a criterion for a substance being "bioaccumulative". europa.eu

Quantitative Structure-Activity Relationship (QSAR) Models: In the absence of experimental data, computational models can estimate the BCF based on the chemical's structure and physicochemical properties. europa.eu

There is no specific experimental data available for the bioaccumulative potential of this compound. apolloscientific.co.ukbiosynth.comlgcstandards.comcanbipharm.com Therefore, its potential to accumulate in organisms has not been formally determined. ulisboa.pt

Mobility in Soil and Water Systems

The mobility of a chemical in soil and water determines its potential to move from the point of application or release into other environmental compartments, such as groundwater. This is largely governed by the substance's tendency to adsorb to soil particles.

The primary method for assessing mobility is by determining the soil adsorption coefficient (Koc). This can be measured experimentally using methods like the HPLC screening method (OECD 121) or batch equilibrium methods (OECD 106). The Koc value indicates the partitioning of a chemical between soil organic carbon and water. A low Koc value suggests high mobility, while a high Koc value indicates the substance is likely to remain bound to soil.

For this compound, data regarding its mobility in soil is not available. apolloscientific.co.ukbiosynth.comcanbipharm.comechemi.com Its insolubility in water suggests it may have limited mobility in aqueous systems, but without experimental Koc values, its environmental distribution remains unevaluated. ontosight.ai

Environmental ParameterData Availability for this compoundSource
Ecotoxicity (Aquatic)No data available biosynth.comcanbipharm.com
Persistence & DegradabilityNo data available apolloscientific.co.uklgcstandards.comcanbipharm.com
Bioaccumulation PotentialNo data available apolloscientific.co.ukbiosynth.comlgcstandards.com
Mobility in SoilNo data available apolloscientific.co.ukbiosynth.comechemi.com

Laboratory Safety Protocols and Spill Management for Research Environments

Due to its hazardous properties, strict safety protocols are required when handling this compound in a research setting. apolloscientific.co.ukbiosynth.com These protocols are designed to minimize exposure and mitigate the risk of accidents.

Handling and Storage:

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. lgcstandards.comcanbipharm.com

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. biosynth.comlabmanager.com

Hygiene: Do not eat, drink, or smoke in the handling area. biosynth.comlgcstandards.com Wash hands thoroughly after handling. biosynth.com

Storage: Keep containers tightly sealed and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. lgcstandards.comcanbipharm.com

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. lgcstandards.com

Spill Management: A pre-planned spill response is crucial. All laboratories should have a spill kit readily available and personnel trained in its use. uow.edu.au

Minor Spills (Low Risk):

Alert personnel in the immediate area.

Ensure proper PPE is worn before cleanup. uri.edu

Contain the spill with an inert absorbent material (e.g., dry sand, vermiculite). lgcstandards.com

Collect the material using non-sparking tools and place it in a clean, dry, sealed container for disposal. apolloscientific.co.ukchemicalbook.com

Clean the spill area thoroughly.

Major Spills (High Risk):

Evacuate the area immediately. uri.edu

Alert others and activate the fire alarm if necessary.

Close the doors to the affected area and post warning signs. uri.edu

Notify the institution's environmental health and safety (EHS) department or emergency response team. unr.edu

Prevent spillage from entering drains or water courses. apolloscientific.co.uk

Protocol AreaRecommended ActionSource
Personal Protective Equipment (PPE)Wear chemical-resistant gloves, safety goggles/face shield, and lab coat. biosynth.comlabmanager.com
HandlingUse only in a well-ventilated area (fume hood). Avoid contact with skin, eyes, and clothing. lgcstandards.comcanbipharm.com
StorageStore in a cool, dry, well-ventilated area. Keep container tightly closed and away from incompatible materials and ignition sources. lgcstandards.comcanbipharm.com
Minor Spill CleanupAbsorb with inert material, use non-sparking tools, and place in a sealed container for disposal. apolloscientific.co.ukchemicalbook.com
Major Spill ResponseEvacuate, alert others, secure the area, and contact emergency response personnel. unr.edu

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways

The conventional synthesis of 2,2-dimethoxybutane involves the acid-catalyzed reaction of 2-butanone (B6335102) with methanol (B129727). While effective, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic methodologies.

One promising area is the refinement of catalyst systems. Traditional methods often rely on corrosive mineral acids like sulfuric acid or anhydrous hydrogen chloride. nih.gov Future work could explore the use of solid acid catalysts, such as ion-exchange resins or zeolites, which offer advantages in terms of reduced corrosivity, easier separation from the reaction mixture, and potential for regeneration and reuse. Investigating novel Lewis acid catalysts could also lead to milder reaction conditions and improved selectivity, minimizing the formation of byproducts like enol ethers which can occur in certain ketalization processes. google.com

Electrochemical synthesis represents another frontier. An existing method utilizes the electrolysis of reactants in the presence of sodium tosylate, achieving a 76% yield. chemicalbook.com Further research could optimize this process by exploring different electrolytes, electrode materials, and reaction conditions to enhance yield and energy efficiency, positioning it as a greener alternative to traditional chemical routes.

Additionally, the development of continuous flow processes for the synthesis of this compound presents an opportunity for improved control over reaction parameters and enhanced product purity. Future studies could focus on microreactor technology to intensify this process, offering better heat and mass transfer, and inherently safer operation.

Interactive Table: Comparison of this compound Preparation Methods

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Elucidation of Undiscovered Reaction Mechanisms

The mechanistic understanding of reactions involving this compound is largely based on the well-established principles of acetal (B89532) and ketal chemistry. The acid-catalyzed hydrolysis to regenerate 2-butanone and methanol is a cornerstone of its reactivity. nist.gov This process follows a standard mechanism involving protonation of a methoxy (B1213986) group, loss of methanol to form a resonance-stabilized oxocarbenium ion, attack by water, and subsequent deprotonation and loss of the second methanol molecule. libretexts.orgchemistrysteps.com

Future research could delve deeper into the kinetics of this hydrolysis under a wider range of conditions, including different pH levels, temperatures, and solvent systems. Such studies would be valuable for applications where its stability or controlled degradation is critical, for instance, as a protecting group in organic synthesis. youtube.com

Beyond hydrolysis, this compound can theoretically undergo oxidation and nucleophilic substitution reactions. However, the specific mechanisms, reaction kinetics, and product distributions for these transformations are not well-documented. Future mechanistic studies, employing both experimental techniques (like kinetic isotope effects and spectroscopic intermediate trapping) and computational chemistry (such as Density Functional Theory calculations), are needed to map the reaction pathways. Elucidating these mechanisms could unlock new synthetic applications for this compound as a versatile chemical intermediate. cymitquimica.com

Expansion of Biological and Pharmacological Applications

Emerging evidence suggests that this compound may possess untapped biological and pharmacological potential. The compound has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis in the methanolic extracts of various plants, some of which are used in traditional medicine. For example, it has been detected in Withania somnifera, where it was associated with both antibacterial and anticancer properties. dergipark.org.tr It has also been found in high proportions in the seeds of Fritillaria pontica (66.33%) and in the plant Chamaecytisus hirsutus, where it was noted for its potential anticancer activity. tandfonline.comresearchgate.net

These initial findings are primarily correlational, based on the analysis of complex plant extracts. A significant future research direction is the isolation or synthesis of pure this compound for rigorous biological evaluation. In vitro and in vivo studies are required to:

Confirm Antimicrobial Activity: Test its efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains. biosynth.com

Validate Anticancer Properties: Investigate its cytotoxic effects on various cancer cell lines and explore its mechanism of action. tandfonline.com

Explore Other Pharmacological Effects: Given its presence in neuroactive plant extracts, its potential effects on the central nervous system could be an area of interest. irjmets.com

These investigations will be crucial to determine if this compound itself, or a derivative, could serve as a lead compound for the development of new therapeutic agents.

Advanced Environmental Fate and Transport Modeling

As a volatile organic compound and a potential fuel oxygenate, understanding the environmental behavior of this compound is critical. afit.edu Research on established fuel oxygenates like Methyl tert-butyl ether (MTBE) has shown that such compounds can be highly mobile in groundwater, posing a risk of contamination. unl.eduacs.orgconcawe.eu The environmental fate and transport characteristics of this compound are, by comparison, poorly understood.

Future research should focus on developing comprehensive environmental models. This requires gathering empirical data on several key parameters:

Sorption: Quantifying its partitioning between water and soil/sediment (Koc).

Biodegradation: Determining its aerobic and anaerobic degradation rates and pathways in various environmental matrices (soil, groundwater).

Volatility: Measuring its Henry's Law constant to model its partitioning between water and air.

This data would feed into advanced computational models (e.g., fugacity models, groundwater transport models) to predict its distribution, persistence, and potential impact following an environmental release. Such models are essential for conducting accurate risk assessments and developing effective remediation strategies for sites contaminated with gasoline or industrial solvents.

Integration of Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and pharmaceutical research, and this compound is a candidate for these advanced approaches. mdpi.comnih.gov

Future research can integrate ML in several key areas:

Synthesis Optimization: ML algorithms can be trained on experimental data to predict optimal reaction conditions (temperature, catalyst loading, reaction time) for the synthesis of this compound, maximizing yield and minimizing byproducts. researchgate.net

Bioactivity Prediction: By representing the structure of this compound as a molecular fingerprint or SMILES string, ML models can screen it against large databases to predict potential biological activities or off-target effects. nih.govmdpi.com This could rapidly identify promising avenues for the pharmacological research described in section 8.3.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity, environmental fate (e.g., biodegradability), and physicochemical properties of this compound and its derivatives.

Mechanistic Insight: While less common, ML is beginning to be used to analyze complex reaction data to help identify patterns and intermediates, potentially aiding in the elucidation of the undiscovered reaction mechanisms mentioned in section 8.2.

Integrating these in silico techniques with traditional experimental work can accelerate the research and development cycle, enabling a more rapid and cost-effective exploration of this compound's full potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.